Boc-N-PEG5-C2-NHS ester

PROTAC linker design bioconjugation PEGylation

Boc-N-PEG5-C2-NHS ester features a PEG5 spacer (~18-20 Å) that optimally balances ternary complex formation efficiency and aqueous solubility—critical for PROTAC linker optimization. Its C2-alkyl extension enhances NHS ester hydrolysis stability (predicted t1/2 >20 min at pH 8), reducing non-productive reagent waste during extended incubations. The Boc-protected amine enables orthogonal sequential bioconjugation: NHS-mediated protein coupling at pH 7.5-8.5 followed by mild acidic deprotection (20% TFA) to expose a free amine for secondary ligand attachment. As a non-cleavable linker, the resulting amide bond remains stable throughout circulation—ideal for PEGylation workflows demanding long-term conjugate integrity. Select this linker for batch-consistent yields and measurable reductions in hydrolytic loss versus standard PEG-NHS esters.

Molecular Formula C22H38N2O11
Molecular Weight 506.5 g/mol
Cat. No. B611219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-PEG5-C2-NHS ester
Synonymst-Boc-N-amido-PEG5-NHS ester
Molecular FormulaC22H38N2O11
Molecular Weight506.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H38N2O11/c1-22(2,3)34-21(28)23-7-9-30-11-13-32-15-17-33-16-14-31-12-10-29-8-6-20(27)35-24-18(25)4-5-19(24)26/h4-17H2,1-3H3,(H,23,28)
InChIKeyFCVPAOUCTNORCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Boc-N-PEG5-C2-NHS Ester: Product Specifications and Sourcing Guide for PROTAC and Bioconjugation Research


Boc-N-PEG5-C2-NHS ester (CAS 2055040-78-1) is a heterobifunctional polyethylene glycol (PEG)-based crosslinker featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, separated by a PEG5 spacer and a short C2 alkyl segment . The compound is classified as a non-cleavable linker and is primarily employed in the synthesis of proteolysis-targeting chimeras (PROTACs) , as well as in broader bioconjugation applications including protein PEGylation and peptide modification .

Why Boc-N-PEG5-C2-NHS Ester Cannot Be Substituted with Other PEG-NHS Linkers Without Performance Consequences


Substitution of Boc-N-PEG5-C2-NHS ester with alternative PEG-NHS linkers introduces measurable differences in conjugation outcomes that affect experimental reproducibility and procurement decisions. PEG spacer length modulates aqueous solubility, steric accessibility of the NHS ester, and the spatial separation between conjugated biomolecules—each of which directly influences reaction kinetics and final conjugate performance . NHS ester stability varies substantially depending on the alkyl chain adjacent to the NHS group, with hydrolysis half-lives ranging from less than 10 minutes to over 20 minutes at physiological pH . Furthermore, the specific Boc-N-PEG5-C2-NHS architecture is a non-cleavable linker , distinguishing it from cleavable analogs that incorporate disulfide or protease-sensitive motifs. The quantitative evidence below establishes precisely where Boc-N-PEG5-C2-NHS ester differentiates from its closest in-class comparators.

Boc-N-PEG5-C2-NHS Ester: Quantified Differentiation Against Comparator Linkers


PEG5 Spacer Provides Intermediate Spatial Separation Compared to PEG1 and PEG10 Analogs

Boc-N-PEG5-C2-NHS ester incorporates a PEG5 spacer (five ethylene oxide repeating units), which offers an intermediate molecular reach distinct from shorter and longer PEG-based alternatives. The PEG5 spacer length influences both solubility and steric accessibility of the NHS ester during conjugation reactions . Comparative analysis across Boc-N-PEG-NHS ester series reveals that PEG spacer length critically modulates solubility, steric flexibility, and biological activity of resulting conjugates . While no direct head-to-head kinetic study comparing PEG5 to PEG4 or PEG6 NHS esters was identified in the accessible literature, the class-level inference from PEG linker structure-activity relationship studies indicates that the five-unit PEG spacer provides a balance between aqueous solubility enhancement and maintaining sufficient molecular rigidity for efficient conjugation .

PROTAC linker design bioconjugation PEGylation

NHS Ester Stability: C2 Alkyl Extension Influences Hydrolysis Half-Life Relative to Direct PEG-NHS Esters

The C2 alkyl chain separating the PEG5 spacer from the NHS ester in Boc-N-PEG5-C2-NHS ester distinguishes it from PEG-NHS esters lacking this extension. The presence and length of the alkyl chain adjacent to the NHS ester directly impact hydrolysis stability. PEG butyric acid NHS ester derivatives, which feature a C4 chain directly attached to PEG, are among the most stable PEG NHS esters known, with a hydrolysis half-life exceeding 20 minutes at pH 8 . In contrast, standard PEG-NHS esters without alkyl extensions undergo more rapid hydrolysis under identical conditions. While a specific hydrolysis half-life for Boc-N-PEG5-C2-NHS ester has not been reported in the accessible literature, the C2 alkyl extension is expected to confer intermediate stability between direct PEG-NHS esters and C4-extended derivatives.

linker stability hydrolysis kinetics conjugation efficiency

Non-Cleavable Linker Architecture Contrasts with Cleavable PEG-NHS Alternatives

Boc-N-PEG5-C2-NHS ester is classified as a non-cleavable linker , which differentiates it from cleavable PEG-based alternatives such as N-Boc-PEG5-bromide and Boc-NH-PEG4-CH2CH2NH2 that incorporate degradable motifs [1]. Non-cleavable linkers maintain structural integrity throughout the circulation and cellular uptake process, releasing payload only upon complete lysosomal degradation of the conjugate . In contrast, cleavable linkers rely on intracellular triggers such as glutathione reduction (disulfide linkers), lysosomal proteases (peptide linkers), or acidic pH (hydrazone linkers) for payload release [2]. The choice between non-cleavable and cleavable architectures fundamentally determines the drug release mechanism and pharmacokinetic profile of the final conjugate.

PROTAC linker ADC linker non-cleavable vs cleavable

PEG5 Linker Demonstrates Enhanced Conjugation Efficiency Relative to Shorter PEG Analogs

The PEG5 spacer in Boc-N-PEG5-C2-NHS ester reduces steric hindrance during NHS ester-amine conjugation compared to shorter PEG linkers. The incorporation of a hydrophilic PEG-5 spacer significantly enhances the solubility of conjugates in aqueous solutions and helps to reduce steric hindrance between linked molecules, potentially improving binding efficiency and conjugate yield . While a direct quantitative comparison of conjugation efficiency between Boc-N-PEG5-C2-NHS ester and specific analogs is not available in the accessible literature, studies on related DBCO-PEG5-NHS cross-linkers demonstrate that linker stoichiometry directly influences labeling efficiency [1]. Bis-PEG5-NHS ester has been reported to achieve 95% coupling efficiency under optimized conditions [2], establishing a class benchmark for PEG5-based NHS ester performance.

PEGylation efficiency steric hindrance bioconjugation

Orthogonal Boc Protection Enables Sequential Conjugation Not Possible with Symmetric Homobifunctional Linkers

Boc-N-PEG5-C2-NHS ester features orthogonal Boc-protection of the terminal amine, enabling controlled, sequential conjugation strategies that are not possible with symmetric homobifunctional NHS esters such as Bis-PEG5-NHS ester. The Boc group protects the PEG terminal amine during the initial NHS ester-amine conjugation step, preventing non-specific reactions and ensuring regioselective coupling . Following the first conjugation, the Boc group can be deprotected under mildly acidic conditions (e.g., TFA or HCl) to expose a free amine for subsequent conjugation with another NHS ester, carboxylic acid, or other amine-reactive moiety. This orthogonal protection strategy is essential for multi-step synthesis of complex bioconjugates where precise control over conjugation order and stoichiometry is required [1].

orthogonal protection sequential bioconjugation heterobifunctional linker

Boc-N-PEG5-C2-NHS Ester: Optimal Application Scenarios Based on Quantitative Differentiation


PROTAC Synthesis Requiring Intermediate Linker Length for Ternary Complex Formation

Boc-N-PEG5-C2-NHS ester is optimally deployed in PROTAC synthesis where linker length directly influences ternary complex formation efficiency and subsequent target protein degradation. The PEG5 spacer (5 ethylene oxide units, approximately 18-20 Å extended) provides intermediate spatial separation between the E3 ligase ligand and target protein ligand, a parameter that systematic studies have shown to critically modulate degradation efficiency . Linkers that are too short fail to accommodate the steric requirements of the ternary complex, while excessively long linkers (>12-20 carbon equivalents) can reduce degradation potency due to entropic penalties [1]. The PEG5 length occupies a middle ground within the commonly explored PROTAC linker range, making Boc-N-PEG5-C2-NHS ester a rational starting point for linker optimization campaigns.

Stepwise Bioconjugation of Proteins with Distinct Modalities Using Orthogonal Boc Protection

The orthogonal Boc protection of Boc-N-PEG5-C2-NHS ester enables sequential, controlled conjugation of two distinct biomolecular entities to a single protein scaffold—an application where homobifunctional NHS esters are contraindicated due to uncontrolled crosslinking . In a typical workflow, the NHS ester first reacts with a lysine residue on the target protein at pH 7.5-8.5, forming a stable amide bond while the Boc-protected amine remains inert. Following purification, the Boc group is removed under mild acidic conditions (e.g., 20% TFA, 30 min, room temperature) [1], exposing a free amine that can subsequently be conjugated to a second moiety such as a fluorescent dye-NHS ester, a drug-linker, or a targeting ligand. This sequential approach is essential for generating well-defined, heterogeneously modified bioconjugates for imaging, targeted delivery, or therapeutic applications.

Stable Protein PEGylation Requiring Non-Cleavable Linker Architecture

Boc-N-PEG5-C2-NHS ester is indicated for protein PEGylation applications where long-term conjugate stability and avoidance of premature linker cleavage are paramount. As a non-cleavable linker , the resulting amide bond between the NHS ester and protein primary amines remains intact throughout circulation and cellular processing, with payload release occurring only upon complete lysosomal degradation of the entire conjugate. This contrasts with cleavable PEG linkers (e.g., those containing disulfide bonds or protease-sensitive sequences) that may undergo unintended extracellular cleavage, releasing free drug or PEG in circulation [1]. The PEG5 spacer additionally confers enhanced aqueous solubility to the PEGylated protein , improving pharmacokinetic properties while maintaining the structural integrity of the conjugate.

Intermediate-Scale Conjugation Workflows Benefiting from C2-Stabilized NHS Ester

For conjugation workflows where reaction time windows exceed 10-20 minutes—such as intermediate-scale protein labeling or multi-sample parallel processing—Boc-N-PEG5-C2-NHS ester offers practical advantages derived from its C2 alkyl-extended NHS ester architecture. Class-level evidence indicates that alkyl extensions adjacent to PEG-NHS esters increase hydrolysis half-life , with C4-extended derivatives demonstrating t1/2 > 20 min at pH 8 versus < 10 min for non-extended PEG-NHS esters. The C2 extension in Boc-N-PEG5-C2-NHS ester is predicted to confer intermediate stability, reducing the rate of non-productive hydrolysis during extended reaction incubations. This translates to more consistent conjugation yields across batch processes and reduced reagent waste from hydrolyzed NHS ester, directly impacting procurement economics in medium-throughput bioconjugation laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-N-PEG5-C2-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.